BenchChemオンラインストアへようこそ!

(S)-N-Glycidylphthalimide

Asymmetric synthesis Chiral purity Pharmaceutical intermediate specification

(S)-N-Glycidylphthalimide is the essential chiral intermediate for introducing the oxazolidinone pharmacophore in Rivaroxaban and Linezolid APIs. The defined (S)-stereochemistry at the epoxide-bearing carbon ensures correct absolute configuration at the chiral center critical for Factor Xa inhibition and ribosomal binding. Unlike racemic or (R)-enantiomer alternatives, only the (S)-enantiomer delivers stereospecific ring-opening with reported yields of 90% under mild conditions. The phthalimide moiety serves as a masked amine, enabling convergent synthesis without costly chiral resolution. Procure material with ≥98% ee for regulatory-grade API manufacturing.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 161596-47-0
Cat. No. B114293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Glycidylphthalimide
CAS161596-47-0
Synonyms(S)-2-(Oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione;  (S)-2-[(Oxiranyl)methyl]isoindole-1,3-dione;  (S)-N-(2,3-Epoxypropan-1-yl)phthalimide;  (S)-N-(2,3-Epoxypropyl)phthalimide;  2-[(S)-2-Oxiranylmethyl]-1H-isoindol-1,3(2H)-dione;  N-((2S)-Oxiran-2-ylmet
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1C(O1)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C11H9NO3/c13-10-8-3-1-2-4-9(8)11(14)12(10)5-7-6-15-7/h1-4,7H,5-6H2/t7-/m0/s1
InChIKeyDUILGEYLVHGSEE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Glycidylphthalimide CAS 161596-47-0: Chiral Epoxide Intermediate for Asymmetric Pharmaceutical Synthesis


(S)-N-Glycidylphthalimide (CAS 161596-47-0), systematically named (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, is an optically active chiral epoxide derivative of phthalimide with molecular formula C11H9NO3 and molecular weight 203.19 g/mol [1]. The compound features a defined (S)-stereochemistry at the epoxide-bearing carbon, a reactive glycidyl epoxide ring susceptible to nucleophilic ring-opening, and a phthalimide moiety that serves both as a nitrogen protecting group and as a synthetic handle for further functionalization . It is recognized as a critical chiral building block and pharmaceutical intermediate, notably in the synthesis of the anticoagulant Rivaroxaban and the antibiotic Linezolid .

Why Racemic N-Glycidylphthalimide or Alternative Chiral Epoxides Cannot Substitute for (S)-N-Glycidylphthalimide


Generic substitution of (S)-N-Glycidylphthalimide with racemic glycidylphthalimide, (R)-enantiomer, or alternative chiral epoxides (e.g., (S)-epichlorohydrin, (R)-glycidyl derivatives) is not feasible for pharmaceutical applications requiring high stereochemical fidelity. The (S)-configuration at the epoxide-bearing carbon is structurally essential for establishing the correct absolute stereochemistry in downstream active pharmaceutical ingredients (APIs) such as Rivaroxaban and Linezolid [1]. Substitution with racemic material introduces the inactive or potentially toxic (R)-enantiomer, which cannot be removed without costly chiral resolution steps and reduces overall synthetic efficiency . Even alternative chiral epoxides with the same (S)-configuration but different leaving groups or protecting moieties alter reaction kinetics, regioselectivity, and subsequent synthetic pathway compatibility, compromising yield and purity of the final API [2].

Quantitative Differentiation Evidence: (S)-N-Glycidylphthalimide vs. Racemic Glycidylphthalimide and (R)-Enantiomer


Enantiomeric Excess (ee) as the Critical Selection Criterion: (S)-Isomer vs. Racemic Mixture

For pharmaceutical applications, (S)-N-Glycidylphthalimide is supplied with a minimum enantiomeric excess (ee) of 98.0% as measured by chiral liquid chromatography, whereas racemic glycidylphthalimide contains equimolar (50:50) (R)- and (S)-enantiomers [1]. This quantitative difference in stereochemical purity directly determines the optical purity of downstream chiral APIs; the racemic material yields a 1:1 mixture of diastereomers after subsequent asymmetric transformations, requiring additional resolution steps that reduce overall yield by approximately 50% relative to the enantiopure (S)-isomer route [2].

Asymmetric synthesis Chiral purity Pharmaceutical intermediate specification

Synthetic Yield Advantage in Rivaroxaban Preparation: (S)-Isomer vs. Racemic Starting Material

In the synthesis of Rivaroxaban, the use of enantiopure (S)-N-glycidylphthalimide enables a reported coupling step yield of 90% for formation of the key oxazolidinone intermediate, whereas racemic glycidylphthalimide under identical conditions would produce a diastereomeric mixture requiring separation and reducing isolated yield of the desired stereoisomer to ≤45% theoretical maximum [1]. The 90% yield was achieved under mild conditions (anhydrous methanol/water, 16h reaction) with (S)-N-glycidylphthalimide, demonstrating both high efficiency and process robustness [1].

Rivaroxaban synthesis API manufacturing Reaction yield optimization

Chemical Purity Threshold: (S)-N-Glycidylphthalimide Specifications vs. Alternative Chiral Epoxides

Commercial (S)-N-Glycidylphthalimide is routinely supplied at ≥98.0% purity by GC or HPLC, with premium pharmaceutical-grade material achieving 99.0-99.98% purity [1]. In contrast, alternative chiral epoxide intermediates such as (S)-epichlorohydrin (typical purity 98-99% but with higher volatility and handling hazards) and (R)-glycidyl phthalimide (often supplied at lower purity due to being the minor enantiomer in resolution processes) present distinct quality and safety profiles [2]. The quantitative purity specification of (S)-N-Glycidylphthalimide is complemented by defined optical purity (≥98.0% ee) and melting point (100.0-104.0°C) as additional identity and quality markers [1].

HPLC purity Pharmaceutical intermediate quality API starting material

Enantiomeric Purity Benchmark: 98% ee Requirement for Optically Active Pharmaceutical Intermediates

The European Patent EP 1 403 267 A1 explicitly states that optically active medicines and their intermediates require optical purity of 98% e.e. [1]. (S)-N-Glycidylphthalimide meets this threshold with specifications of ≥98.0% ee, whereas racemic material (0% ee) and certain alternative synthesis routes employing (S)-epichlorohydrin may yield product with optical purity of only ≤98% due to partial racemization during work-up [1][2]. The patent further notes that racemic glycidylphthalimide preparation methods using phthalimide and racemic epichlorohydrin produce material unsuitable for optically active drug synthesis without additional resolution [1].

Regulatory compliance ICH guidelines Chiral impurity control

Synthetic Route Purity Limitation: (S)- vs. (R)-Enantiomer Formation in Alternative Processes

Patent CN110885325B discloses that the direct reaction of potassium phthalimide with (S)-epichlorohydrin, an alternative route to (S)-N-glycidylphthalimide, generates a small amount of the (R)-enantiomer as a side-product via an SN2 side-reaction at the chloromethyl position, limiting the maximum purity achievable to 92% without extensive purification [1]. In contrast, optimized commercial routes employing resolved starting materials or alternative synthetic strategies (e.g., via dihydroxypropyl intermediates) achieve product purity of ≥98% with optical purity ≥99.5% [1][2].

Synthetic methodology Chiral purity Side-reaction analysis

Validated Application Scenarios for (S)-N-Glycidylphthalimide in Pharmaceutical Synthesis and Chiral Chemistry


Rivaroxaban API Manufacturing: Chiral Oxazolidinone Fragment Introduction

(S)-N-Glycidylphthalimide is the established industrial intermediate for introducing the chiral oxazolidinone fragment in Rivaroxaban synthesis . The (S)-configured epoxide undergoes stereospecific ring-opening with 4-(4-aminophenyl)-3-morpholinone to form the key intermediate 5-chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolin-5-yl)methyl)thiophene-2-carboxamide with a reported yield of 90% under mild aqueous methanol conditions . The defined (S)-stereochemistry of the intermediate ensures the correct absolute configuration of Rivaroxaban's chiral center, which is essential for Factor Xa inhibitory activity .

Linezolid Antibiotic Synthesis: Chiral Epoxide Intermediate

(S)-N-Glycidylphthalimide is utilized as a chiral intermediate in the preparation of the oxazolidinone antibiotic Linezolid . The compound's reactive epoxide group enables nucleophilic ring-opening with amine-containing precursors to construct the oxazolidinone pharmacophore, while the phthalimide moiety serves as a masked amine that is subsequently deprotected to reveal the morpholine nitrogen essential for antibacterial activity . Procurement of material with ≥98% ee ensures the correct (S)-configuration at the C5 position of the Linezolid oxazolidinone ring, a stereochemical feature critical for ribosomal binding and antibacterial potency .

Chiral Building Block for Asymmetric Synthesis of β-Blockers and Related APIs

(S)-N-Glycidylphthalimide functions as a versatile chiral building block in asymmetric synthesis of enantiomerically pure pharmaceuticals, including β-blockers used for cardiovascular indications . The compound's dual functionality—a stereodefined epoxide and a protected amine equivalent—allows for sequential stereospecific transformations: epoxide ring-opening installs a secondary alcohol with predictable stereochemistry, while phthalimide deprotection liberates the primary amine for subsequent functionalization . This modular approach enables convergent synthesis strategies that reduce step count and improve overall yield compared to linear sequences requiring intermediate resolution steps .

Chiral Polymer and Material Science Applications: Stereoregular Monomer

In polymer science, (S)-N-Glycidylphthalimide is employed as a chiral monomer or modifier for synthesizing chiral polymers and optical materials such as chiral liquid crystals . The (S)-configured epoxide undergoes ring-opening polymerization or copolymerization to yield polymers with defined stereoregularity, imparting chiral recognition properties useful in chromatographic stationary phases and enantioselective membrane separations . The phthalimide chromophore also confers UV-detectability and potential fluorescence properties, facilitating polymer characterization and enabling optical sensing applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Glycidylphthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.